Cas no 1699341-25-7 (3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one)
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 3-chloro-1-(3,4-dimethoxy-1-pyrrolidinyl)-
- 3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
- 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
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- Inchi: 1S/C9H16ClNO3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3-6H2,1-2H3
- InChI Key: TVCXTXVJBVNBCX-UHFFFAOYSA-N
- SMILES: C(N1CC(OC)C(OC)C1)(=O)CCCl
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 330.9±42.0 °C(Predicted)
- pka: -3.22±0.60(Predicted)
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C228261-100mg |
3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C228261-500mg |
3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C228261-1g |
3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 1g |
$ 570.00 | 2022-04-01 | ||
| Life Chemicals | F1907-7836-0.25g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7836-0.5g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7836-1g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7836-2.5g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7836-5g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7836-10g |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one |
1699341-25-7 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Recent Advances in the Study of 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one (CAS: 1699341-25-7)
The compound 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one (CAS: 1699341-25-7) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This β-keto amide derivative, featuring a chloroacetone moiety linked to a dimethoxypyrrolidine scaffold, has shown promising pharmacological potential in several research areas. Recent studies have focused on its synthesis optimization, biological activity profiling, and potential therapeutic applications.
Structural analysis reveals that the compound's unique configuration combines electrophilic reactivity at the chloroacetone group with the stereochemical complexity of the 3,4-dimethoxypyrrolidine ring. This combination has been exploited in recent medicinal chemistry campaigns targeting enzyme inhibition, particularly against kinases and proteases involved in inflammatory pathways. The dimethoxy substitution pattern on the pyrrolidine ring appears to confer enhanced metabolic stability compared to simpler pyrrolidine analogs.
In synthetic chemistry developments, researchers have reported improved routes to 1699341-25-7 with yields exceeding 85% through optimized acylation conditions. A 2023 study demonstrated that microwave-assisted synthesis significantly reduces reaction times while maintaining high purity (>98%). These advances address previous challenges in scaling up production of this intermediate, which is increasingly used in the synthesis of more complex bioactive molecules.
Biological evaluations have identified 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one as a versatile pharmacophore. Recent screening data indicates moderate inhibitory activity (IC50 2.4-8.7 μM range) against several protein kinases implicated in cancer progression. Of particular note is its selective action against JAK3 kinases, with preliminary in vitro studies showing promising anti-inflammatory effects in macrophage models. The chloroacetone moiety appears essential for this activity, as demonstrated by structure-activity relationship studies.
Mechanistic studies published in early 2024 suggest that this compound may act through covalent modification of cysteine residues in target proteins, a property attributed to the reactive β-chloroketone group. Mass spectrometry analysis confirmed adduct formation with model peptides, supporting this proposed mechanism. However, researchers caution that this reactivity profile requires careful evaluation of potential off-target effects in biological systems.
The compound's potential as a synthetic intermediate has been further demonstrated in recent patent applications (2023-2024) describing its use in preparing novel heterocyclic compounds with improved blood-brain barrier penetration. Several pharmaceutical companies have included derivatives of 1699341-25-7 in their preclinical pipelines for neurological disorders, capitalizing on the dimethoxypyrrolidine moiety's known CNS activity.
Ongoing research is exploring structure optimization to enhance selectivity and reduce potential toxicity. Recent molecular modeling studies have identified key interactions between the dimethoxypyrrolidine ring and enzyme binding pockets, providing a rational basis for further derivatization. These computational approaches, combined with high-throughput screening data, are expected to accelerate the development of improved analogs in coming years.
Safety and toxicity assessments remain an active area of investigation. Preliminary in vitro toxicity screening (2024 data) indicates moderate cytotoxicity in hepatic cell lines at concentrations above 25 μM, suggesting a reasonable therapeutic window for potential applications. Researchers emphasize the need for comprehensive in vivo toxicity studies before clinical translation.
In conclusion, 3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one represents a promising chemical scaffold with multiple potential applications in drug discovery. Its unique combination of synthetic accessibility, biological activity, and derivatization potential continues to attract research attention across academic and industrial settings. Future studies will likely focus on expanding its therapeutic applications while addressing safety considerations through targeted structural modifications.
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